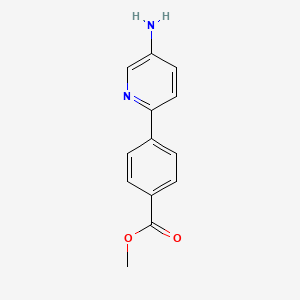

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate” is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is used for research purposes .

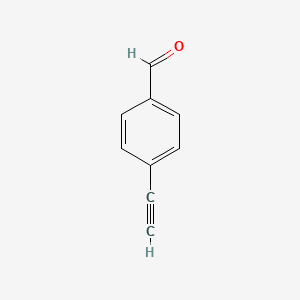

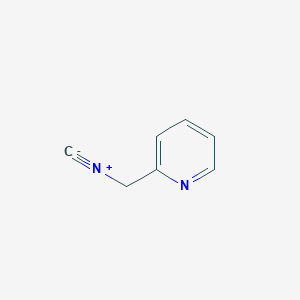

Molecular Structure Analysis

The molecular structure of “Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate” can be represented by the SMILES notation: COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)N . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

“Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate” has a molecular weight of 228.25 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications

Pharmaceutical Research

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate: is utilized in pharmaceutical research due to its potential as a building block for the synthesis of various drugs. Its pyridinyl group can act as a bioisostere, replacing structurally similar atoms in medicinal compounds to improve their pharmacokinetic properties .

Development of Antiviral Agents

This compound has been studied for its use in the development of antiviral agents. The amino group in the pyridine ring can be modified to create derivatives that inhibit viral replication enzymes, offering a pathway for new treatments against viral infections .

Material Science

In material science, Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate can be used to synthesize novel organic compounds with specific electronic or photonic properties. These materials can be applied in the creation of organic semiconductors or photovoltaic cells .

Chemical Synthesis

As a versatile chemical reagent, it serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for selective transformations, making it valuable in constructing diverse molecular architectures .

Biological Probes

Researchers employ this compound in the design of biological probes. By attaching it to biomolecules or incorporating it into small-molecule probes, scientists can study biological processes at the molecular level .

Catalysis

The compound’s structure enables it to act as a ligand in catalytic systems. It can coordinate with metals to form catalysts that facilitate various chemical reactions, including asymmetric syntheses .

Agrochemical Research

In agrochemical research, derivatives of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate are explored for their potential use as herbicides or pesticides. The pyridine moiety can be crucial for the biological activity of these compounds .

Analytical Chemistry

This compound is also relevant in analytical chemistry, where it may be used as a standard or reference compound in chromatographic analyses to identify or quantify related substances .

Safety and Hazards

properties

IUPAC Name |

methyl 4-(5-aminopyridin-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)12-7-6-11(14)8-15-12/h2-8H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVFODCVMGKLTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377299 |

Source

|

| Record name | methyl 4-(5-aminopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate | |

CAS RN |

223127-54-6 |

Source

|

| Record name | methyl 4-(5-aminopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)